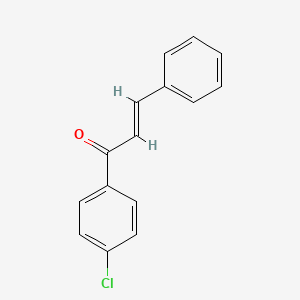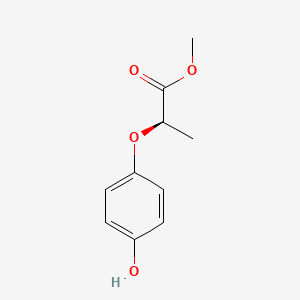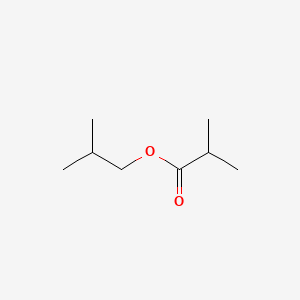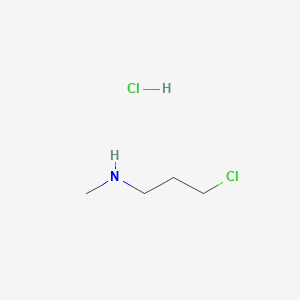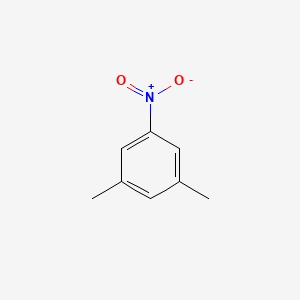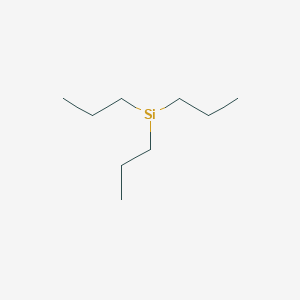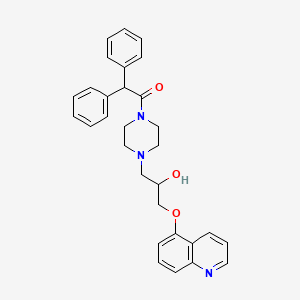
Dofequidar
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Dofequidar has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of sphingomyelin synthase and its effects on lipid metabolism.
Biology: Investigated for its role in modulating multidrug resistance in cancer cells.
Medicine: Explored as a potential adjuvant therapy in combination with other chemotherapeutic agents to enhance their efficacy.
Industry: Utilized in the development of new drugs targeting multidrug-resistant tumors
Mecanismo De Acción
Dofequidar exerts its effects by inhibiting the P-glycoprotein efflux pump, which is responsible for the export of cytotoxic drugs from cancer cells. By blocking this pump, this compound increases the intracellular concentration of chemotherapeutic agents, thereby enhancing their cytotoxicity. The molecular targets involved include ATP-binding cassette transporters such as P-glycoprotein and multidrug resistance-associated protein-1 .
Similar Compounds:
Verapamil: Another P-glycoprotein inhibitor used to reverse multidrug resistance.
Quinidine: A quinoline derivative with similar properties.
Cyclosporine A: An immunosuppressant that also inhibits P-glycoprotein.
Uniqueness: this compound is unique due to its specific inhibition of both P-glycoprotein and multidrug resistance-associated protein-1, making it more effective in overcoming multidrug resistance compared to other compounds .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Dofequidar plays a significant role in biochemical reactions, particularly in the context of multidrug resistance. It interacts with the transmembrane P-glycoprotein efflux pump (P-gp), binding competitively to the drug-binding site . This interaction is crucial in reversing P-glycoprotein (P-gp)-mediated MDR .
Cellular Effects
The effects of this compound on cells are primarily related to its ability to modulate multidrug resistance. By inhibiting the P-gp efflux pump, this compound increases the intracellular concentrations of cytotoxic drugs, thereby enhancing their cytotoxicity . This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with the P-gp efflux pump. It binds to the drug-binding site of the pump, blocking the efflux of cytotoxic compounds from the cell . This leads to an increase in intracellular drug concentrations, enhancing the cytotoxicity of these drugs .
Temporal Effects in Laboratory Settings
It is known that this compound has the potential to reverse the multidrug resistance phenotype in cells exposed to various chemotherapeutic agents .
Transport and Distribution
This compound is thought to be transported out of transformed cells by a mechanism similar to that used by cytotoxic drugs This suggests that it may interact with transporters or binding proteins involved in drug efflux
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dofequidar can be synthesized through a multi-step process involving the reaction of quinoline derivatives with various reagents.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes purification steps such as crystallization and chromatography to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions: Dofequidar undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the quinoline core, altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups, enhancing its efficacy against multidrug resistance.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed.
Major Products: The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted quinoline compounds .
Propiedades
IUPAC Name |
1-[4-(2-hydroxy-3-quinolin-5-yloxypropyl)piperazin-1-yl]-2,2-diphenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31N3O3/c34-25(22-36-28-15-7-14-27-26(28)13-8-16-31-27)21-32-17-19-33(20-18-32)30(35)29(23-9-3-1-4-10-23)24-11-5-2-6-12-24/h1-16,25,29,34H,17-22H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLWUUPVJTLHYIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10869781 | |
| Record name | Dofequidar | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10869781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
129716-58-1 | |
| Record name | Dofequidar [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129716581 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dofequidar | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14067 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dofequidar | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10869781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DOFEQUIDAR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0BJK6B565B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

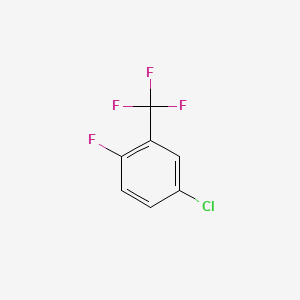
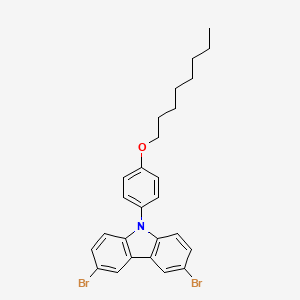
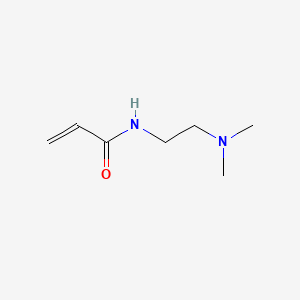

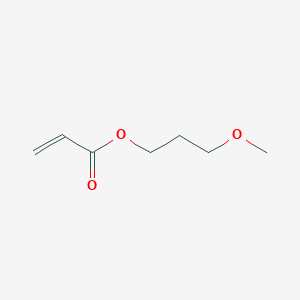
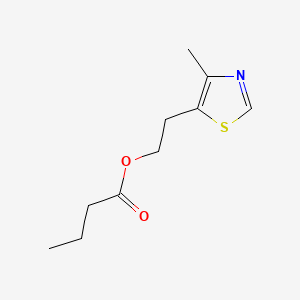

![1,1'-(Decane-1,10-diyl)bis[4-aza-1-azoniabicyclo[2.2.2]octane] Dibromide](/img/structure/B1662102.png)
